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# "CCR5 antagonist 5" synthesis and discovery

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An In-depth Technical Guide to the Discovery and Synthesis of the CCR5 Antagonist Vicriviroc

#### Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by mediating the migration of leukocytes to sites of inflammation. However, it gained significant attention in the field of virology upon its discovery as the primary co-receptor, along with the CD4 receptor, for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells like T-cells and macrophages.[1] [2][3] This interaction is critical for the initial stages of HIV infection, making CCR5 a compelling therapeutic target.[4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) lack a functional receptor and exhibit strong resistance to R5-tropic HIV-1 infection, further validating CCR5 as a drug target.[3][5]

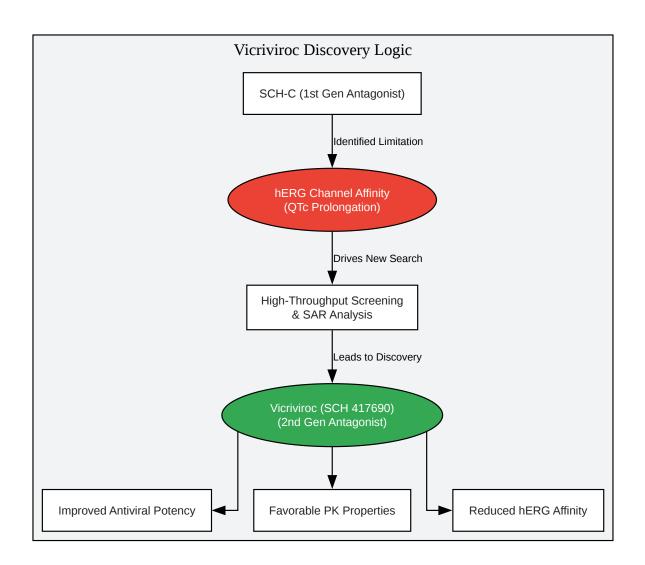
This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of a potent, second-generation CCR5 antagonist, Vicriviroc (also known as SCH 417690 or SCH-D).[6][7] Vicriviroc emerged from extensive research efforts to develop a safe and effective oral agent to block HIV-1 entry.

### **Discovery and Development**

The development of Vicriviroc by Schering-Plough was a direct evolution from an earlier, first-generation CCR5 antagonist, SCH-C (SCH 351125).[4] While SCH-C demonstrated the clinical proof-of-concept for CCR5 antagonism, its development was halted due to a dose-dependent prolongation of the cardiac QT interval.[4][8] This adverse effect was traced to off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel.[4][9]



The primary goal was to discover a new chemical entity with superior antiviral potency, improved pharmacokinetic properties, and a significantly reduced affinity for the hERG channel. [8][9] This was achieved through a process of high-throughput screening of compound libraries followed by intensive structure-activity relationship (SAR) analysis.[6] This effort led to the identification of Vicriviroc, a pyrimidine-based compound, which demonstrated potent, broadspectrum anti-HIV-1 activity and a more favorable safety profile compared to its predecessor.[6] [10]



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Caption: Logical workflow of Vicriviroc's discovery.



## **Synthesis**

The chemical synthesis of Vicriviroc, with the IUPAC name 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine, involves a multi-step process.[6] While the precise, scaled-up manufacturing protocol is proprietary, the synthesis can be understood through key transformations reported in the scientific and patent literature, including publications on isotopically labeled versions for metabolic studies.[11] The core structure is assembled by coupling key piperidine and piperazine intermediates with the pyrimidine moiety.

A representative, generalized synthetic approach involves:

- Preparation of the Chiral Piperazine Intermediate: Synthesis of the (3S)-3-methylpiperazine fragment, followed by N-alkylation with a chiral side-chain, (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethane. This step is crucial for establishing the correct stereochemistry, which is vital for potent activity.
- Preparation of the Piperidine-Pyrimidine Core: 4,6-dimethylpyrimidine-5-carboxylic acid is activated (e.g., as an acid chloride or using coupling agents) and reacted with a 4-methyl-4-aminopiperidine derivative.
- Final Coupling: The chiral piperazine intermediate is coupled with the piperidine-pyrimidine core, typically via reductive amination or direct nucleophilic substitution, to yield the final Vicriviroc molecule.

Purification is generally achieved through chromatographic methods to ensure high purity required for a pharmaceutical agent.

### **Mechanism of Action**

Vicriviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[6][12] Its mechanism involves high-affinity binding to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein, near the extracellular surface.[6][7] This binding site is distinct from the one used by the natural chemokine ligands (like RANTES/CCL5) or the HIV-1 envelope glycoprotein gp120.[3][12]

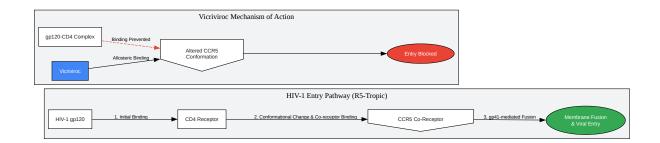


### Foundational & Exploratory

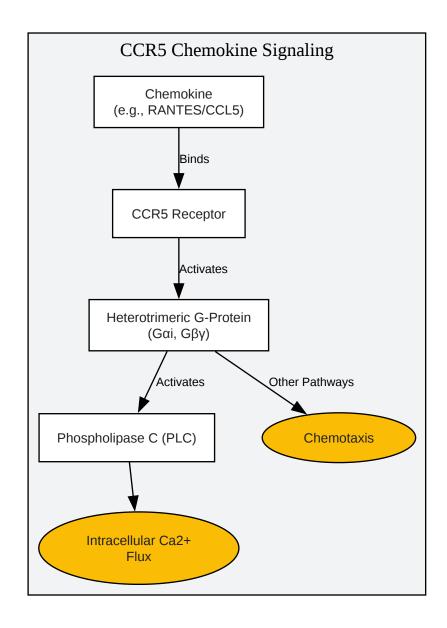
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The binding of Vicriviroc induces a specific conformational change in the extracellular loops of the CCR5 receptor.[12] This altered conformation is not recognized by the HIV-1 gp120 protein, even after gp120 has engaged the primary CD4 receptor. By preventing the gp120-CCR5 interaction, Vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes.[1][3] This blockade of membrane fusion halts HIV-1 entry at a very early stage of the viral life cycle.[6]

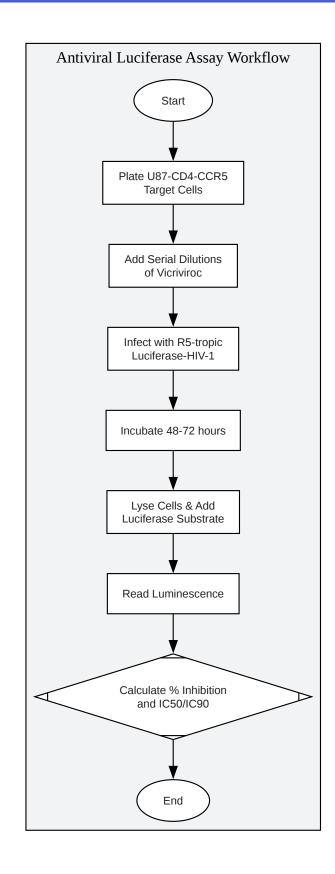












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